Welcome to the BenchChem Online Store!
molecular formula C10H13NO3 B1374621 Ethyl 6-ethoxypyridine-2-carboxylate CAS No. 890655-74-0

Ethyl 6-ethoxypyridine-2-carboxylate

Cat. No. B1374621
M. Wt: 195.21 g/mol
InChI Key: LEKWWVNHYUXVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09174981B2

Procedure details

Sodium borohydride (16.0 g, 424 mmol) was added in portions over 35 minutes to ethyl 6-ethoxypicolinate (4.14 g, 21.2 mmol) in EtOH (0.2M, 200 mL). The resulting mixture was stirred at ambient temperature for two days. The mixture was concentrated and the residue was distributed between water and DCM. The organic layer was dried (phase separator silicone treated filter paper), and concentrated to give (6-ethoxypyridin-2-yl)methanol (3.05 g, 94% yield) as a pale yellow oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([O:5][C:6]1[N:11]=[C:10]([C:12](OCC)=[O:13])[CH:9]=[CH:8][CH:7]=1)[CH3:4]>CCO>[CH2:3]([O:5][C:6]1[N:11]=[C:10]([CH2:12][OH:13])[CH:9]=[CH:8][CH:7]=1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4.14 g
Type
reactant
Smiles
C(C)OC1=CC=CC(=N1)C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
ADDITION
Type
ADDITION
Details
(phase separator silicone treated filter paper)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)OC1=CC=CC(=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.